5-Benzothiazolesulfonic acid, 2-amino-
Description
Contextualization within Aromatic Heterocyclic Chemistry
5-Benzothiazolesulfonic acid, 2-amino- belongs to the broad class of aromatic heterocyclic compounds. These are cyclic compounds containing at least one atom other than carbon within their ring structure, and which exhibit aromaticity. mdpi.com The benzothiazole (B30560) structure is a bicyclic system where a five-membered thiazole (B1198619) ring, containing both sulfur and nitrogen atoms, is fused to a six-membered benzene (B151609) ring. wikipedia.orgnih.gov
This fusion of a heteroaromatic ring with a benzene ring is a common motif in a vast number of natural products, pharmaceuticals, and functional materials. nih.govrsc.orgpcbiochemres.com Benzothiazole derivatives are noted for their diverse chemical reactivity and wide range of applications, including roles in medicinal chemistry, dye manufacturing, and materials science. rsc.orgbenthamscience.combenthamscience.com The presence of the sulfur and nitrogen heteroatoms in the thiazole ring provides sites for coordination with metals and influences the electronic distribution across the molecule, making the benzothiazole scaffold a privileged structure in drug discovery and development. benthamscience.combenthamscience.com
Historical Perspective on Benzothiazole Derivatives and Sulfonic Acids
The history of benzothiazoles dates back to the late 19th century, with A.W. Hoffmann first synthesizing a 2-substituted benzothiazole in 1887. mdpi.com Early interest in these compounds grew significantly with the expansion of the rubber industry, where benzothiazole derivatives, such as 2-mercaptobenzothiazole (B37678) (MBT), were found to be highly effective vulcanization accelerators. nih.gov This industrial application spurred extensive research into the synthesis and properties of this class of heterocycles.
The introduction of sulfonic acid groups onto aromatic rings is a classic transformation in organic chemistry, known as sulfonation. This process has historically been used to introduce water-solubility to organic molecules, a critical property for applications such as dyes and certain pharmaceuticals. Furthermore, the sulfonic acid group is a strong electron-withdrawing group and can act as a directing group in electrophilic aromatic substitution reactions, thereby facilitating the synthesis of specifically substituted aromatic compounds. The development of sulfonated benzothiazoles combined the unique properties of the heterocyclic core with the functional advantages conferred by the sulfonic acid moiety.
Significance of Amino-Substituted Benzothiazolesulfonic Acids in Organic Synthesis
Amino-substituted benzothiazoles are a cornerstone in the synthesis of more complex molecules. The 2-amino group, in particular, serves as a versatile functional handle for a wide array of chemical transformations. researchgate.net It can act as a nucleophile, allowing for acylation, alkylation, and the formation of Schiff bases, which are key steps in building larger molecular architectures. researchgate.netresearchgate.net
The synthesis of the benzothiazole ring itself often begins with precursors like 2-aminothiophenol (B119425), which undergoes condensation with various electrophiles such as aldehydes, carboxylic acids, or acyl chlorides to form the fused ring system. mdpi.comnih.govekb.eg The presence of both an amino group and a sulfonic acid group on the benzothiazole ring, as in 5-Benzothiazolesulfonic acid, 2-amino-, creates a multifunctional building block. This allows for regioselective reactions, where chemists can target one functional group while leaving the other intact for subsequent steps. These compounds are valuable as intermediates in the preparation of azo dyes, pharmaceuticals, and specialized polymers, where the specific positioning of the amino and sulfonic acid groups is crucial for the final product's properties and function. nih.govmdpi.com
Table 2: Common Synthetic Routes to Benzothiazole Derivatives
| Starting Materials | Reagents/Catalysts | Product Type |
|---|---|---|
| 2-Aminothiophenol + Carboxylic Acid | Polyphosphoric Acid (PPA) or MeSO₃H/SiO₂ | 2-Substituted Benzothiazole |
| 2-Aminothiophenol + Aldehyde | Oxidizing agents (e.g., H₂O₂) | 2-Substituted Benzothiazole |
| 2-Aminothiophenol + Acyl Chloride | Base (e.g., Pyridine) | 2-Substituted Benzothiazole |
| 2-Aminothiophenol + Nitrile | Copper catalyst | 2-Substituted Benzothiazole |
Structure
3D Structure
Properties
CAS No. |
68808-58-2 |
|---|---|
Molecular Formula |
C7H6N2O3S2 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
2-amino-1,3-benzothiazole-5-sulfonic acid |
InChI |
InChI=1S/C7H6N2O3S2/c8-7-9-5-3-4(14(10,11)12)1-2-6(5)13-7/h1-3H,(H2,8,9)(H,10,11,12) |
InChI Key |
HHPNZYLFEYNOHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)N=C(S2)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Benzothiazolesulfonic Acid, 2 Amino
Direct Sulfonation Approaches
Direct sulfonation of 2-aminobenzothiazole (B30445) to introduce a sulfonic acid group at the 5-position of the benzene (B151609) ring is a theoretically plausible but challenging route. The presence of the amino group, which is basic, and the nitrogen atom in the thiazole (B1198619) ring can lead to complex reactions with strong sulfonating agents. High temperatures used in some synthetic procedures involving sulfuric acid have been noted to cause sulfonation of the benzene ring of the 2-aminobenzothiazole reactant, though this is often an undesired side reaction rather than a controlled synthetic method. organic-chemistry.org
The reaction of benzene and fuming sulfuric acid (a mixture of SO3 and concentrated sulfuric acid) is a classic example of electrophilic aromatic substitution resulting in sulfonation. However, the application of such harsh conditions to the more complex and sensitive 2-aminobenzothiazole molecule requires careful control to achieve selective sulfonation at the 5-position without significant degradation or the formation of multiple isomers. Research specifically detailing a high-yield, selective direct sulfonation of 2-aminobenzothiazole to its 5-sulfonic acid derivative is not extensively reported in readily available literature, suggesting that other synthetic routes are often preferred.
Cyclization Reactions Utilizing Precursor Molecules
A more common and controlled approach to the synthesis of 5-Benzothiazolesulfonic acid, 2-amino- involves the construction of the benzothiazole (B30560) ring from a precursor that already contains the sulfonic acid group.
Ring Closure via Thiazole Formation
The reduction of the nitro group and the cyclization to form the thiazole ring can be achieved using various known reduction methods. google.com This approach is advantageous as it allows for the precise placement of the sulfonic acid group on the starting material, thus avoiding the issue of isomeric mixtures that can arise from direct sulfonation.
Condensation Pathways
Condensation reactions are a cornerstone of benzothiazole synthesis. While specific examples leading directly to 5-Benzothiazolesulfonic acid, 2-amino- are not abundant in the literature, the general principle involves the reaction of an appropriately substituted o-aminothiophenol with a reagent that provides the C2 carbon of the thiazole ring. For the target molecule, this would necessitate starting with 4-amino-3-mercaptobenzenesulfonic acid.
The condensation of o-aminothiophenols with various reagents such as aldehydes, carboxylic acids, and their derivatives is a well-established method for forming the benzothiazole ring. organic-chemistry.orgorganic-chemistry.org For instance, Brønsted acid-catalyzed cyclization reactions of 2-amino thiophenols with β-diketones provide 2-substituted benzothiazoles in good yields. organic-chemistry.org Adapting this to the synthesis of the title compound would require a reagent that introduces an amino group at the 2-position.
Functional Group Interconversion Strategies
Functional group interconversions represent another strategic avenue for the synthesis of 5-Benzothiazolesulfonic acid, 2-amino-. These methods may involve the introduction of the amino group or the sulfonic acid group at a later stage of the synthesis.
Amination Routes to the 2-Position
While direct amination of a pre-formed 5-sulfonated benzothiazole is not a commonly cited method, the synthesis of 2-aminobenzothiazoles often involves the cyclization of N-arylthioureas. organic-chemistry.org This approach introduces the 2-amino group as part of the cyclization precursor. A process for preparing various 2-aminobenzothiazoles involves the oxidative ring closure of an arylthiourea using sulfuric acid and a catalytic amount of a bromine compound. organic-chemistry.org To apply this to the target molecule, one would need to start with a phenylthiourea (B91264) derivative that is sulfonated at the appropriate position on the phenyl ring.
Sulfonic Acid Group Introduction
As discussed under cyclization reactions, the most effective strategy for introducing the sulfonic acid group is to have it present on the starting aromatic precursor. The synthesis of 2-amino-1,3-benzthiazole-5-sulphonic acid from 4-amino-3-nitrobenzene sulphonic acid is a prime example of this strategy. google.com The sulfonic acid group is integral to the starting material, and the subsequent chemical transformations build the thiazole ring around it.
This approach of using a sulfonated precursor is generally favored over the direct sulfonation of the final benzothiazole structure due to the greater control over the position of the sulfonic acid group and the avoidance of harsh sulfonating conditions on a potentially sensitive heterocyclic system. google.com
Based on a comprehensive review of available scientific literature, there is limited specific information detailing the catalytic and green chemistry-focused synthetic methodologies exclusively for 5-Benzothiazolesulfonic acid, 2-amino- . The existing research predominantly covers the synthesis of the broader class of 2-aminobenzothiazoles and other substituted benzothiazoles.
While general principles of catalytic synthesis and green chemistry are widely applied to the benzothiazole scaffold, specific protocols, catalyst performance data, and green metrics for the synthesis of the 5-sulfonic acid derivative are not sufficiently documented in the provided search results to construct a detailed and accurate article as per the requested outline.
The synthesis of this specific compound would likely involve either the cyclization of a pre-sulfonated precursor, such as 2-aminothiophenol-5-sulfonic acid, or the direct sulfonation of 2-aminobenzothiazole. However, without specific studies on these routes focusing on catalytic and green aspects, any detailed discussion would be speculative and fall outside the strict requirement to focus solely on established findings for "5-Benzothiazolesulfonic acid, 2-amino-".
Therefore, due to the absence of specific research findings on the catalytic and green synthesis of 5-Benzothiazolesulfonic acid, 2-amino-, it is not possible to generate the requested article without violating the core instruction to adhere strictly to documented information about this specific compound.
General Approaches to Benzothiazole Synthesis
For context, the synthesis of the parent 2-aminobenzothiazole ring system often involves the condensation of 2-aminothiophenol (B119425) with various reagents. Modern synthetic chemistry has explored numerous catalytic and environmentally friendly approaches for this general transformation, which could theoretically be adapted for the synthesis of its sulfonated derivatives.
Catalytic Approaches in Benzothiazole Synthesis
Research into the synthesis of 2-substituted benzothiazoles has identified several effective catalytic systems aimed at improving reaction rates, yields, and selectivity. These include:
Metal-based Catalysts : A variety of metal catalysts, such as those based on copper, ruthenium, and palladium, have been employed to facilitate the oxidative cyclization reactions that form the benzothiazole ring. mdpi.comnih.gov For instance, Cu(II)-containing nano-silica and VOSO₄ have been used to achieve high yields under mild conditions. mdpi.com
Acid Catalysts : Both Brønsted and Lewis acids are used to catalyze the condensation reaction between 2-aminothiophenol and aldehydes or other carbonyl compounds. organic-chemistry.org Catalysts like succinimide-N-sulfonic acid have been utilized in green and efficient protocols. mdpi.com
Nanocatalysts : The use of nanocatalysts, such as MoO₃ nanorods, offers advantages like high surface area, mild reaction conditions, and catalyst recyclability, which aligns with green chemistry principles. mdpi.com
Green Chemistry Principles in Benzothiazole Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of benzothiazoles to reduce the environmental impact of chemical processes. mdpi.comnih.govresearchgate.net Key strategies include:
Solvent-Free Conditions : Many modern syntheses are conducted under solvent-free conditions, often facilitated by microwave irradiation, which reduces waste and energy consumption. mdpi.com
Use of Water as a Solvent : Water is an ideal green solvent, and methods have been developed to carry out the synthesis of benzothiazoles in aqueous media. organic-chemistry.org
Reusable Catalysts : The development of heterogeneous and recyclable catalysts, such as SnP₂O₇ and various supported catalysts, is a cornerstone of green benzothiazole synthesis, minimizing waste and catalyst consumption. mdpi.com
Energy Efficiency : Microwave-assisted synthesis has been shown to significantly reduce reaction times from hours to minutes, thereby saving energy and increasing process efficiency. mdpi.com
While these approaches are well-documented for the general benzothiazole structure, further research is needed to apply and optimize them specifically for the synthesis of 5-Benzothiazolesulfonic acid, 2-amino- .
Chemical Reactivity and Transformative Chemistry of 5 Benzothiazolesulfonic Acid, 2 Amino
Reactions at the Amino Group
The exocyclic amino group attached to the C2 position of the benzothiazole (B30560) ring is a key site for nucleophilic reactions. Its reactivity is influenced by the electron-withdrawing nature of the heterocyclic ring system.
Acylation and Alkylation Reactions
The nitrogen atom of the 2-amino group possesses a lone pair of electrons, rendering it nucleophilic and susceptible to attack by electrophilic reagents such as acylating and alkylating agents.
Acylation: This reaction involves the substitution of a hydrogen atom on the amino group with an acyl group (R-C=O). It is typically carried out using acylating agents like acid chlorides or acid anhydrides. The reaction results in the formation of an N-acylated benzothiazole, which is an amide derivative. For instance, reaction with acetyl chloride in the presence of a base would yield N-(5-sulfobenzothiazol-2-yl)acetamide. This transformation is useful for protecting the amino group or for introducing new functionalities into the molecule.
Alkylation: The amino group can also undergo alkylation with alkyl halides. However, these reactions can be challenging to control, often leading to a mixture of mono- and di-alkylated products. Furthermore, Friedel-Crafts type reactions are generally not feasible when an amino group is present on the aromatic ring. The lone pair of electrons on the nitrogen atom complexes with the Lewis acid catalyst (e.g., AlCl₃), forming a strongly deactivating ammonium (B1175870) salt that prevents the electrophilic aromatic substitution from proceeding.
Table 1: Examples of Acylation and Alkylation Reactions
| Reaction Type | Reagent Example | Product Class |
|---|---|---|
| Acylation | Acetyl chloride | N-Acyl derivative (Amide) |
| Acylation | Acetic anhydride (B1165640) | N-Acyl derivative (Amide) |
| Acylation | Benzoyl chloride | N-Benzoyl derivative (Amide) |
| Alkylation | Methyl iodide | N-Methyl derivative(s) |
Diazotization and Coupling Reactions
The primary aromatic amino group of 2-amino-5-benzothiazolesulfonic acid is readily converted into a diazonium salt. This process, known as diazotization, involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C).
The resulting diazonium salt, 5-sulfobenzothiazole-2-diazonium chloride, is a highly reactive intermediate. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and a potent electrophile. This electrophilicity allows it to react with electron-rich aromatic compounds (coupling components) in a process called azo coupling. This reaction is the foundation for the synthesis of a vast array of azo dyes. The sulfonic acid group enhances the water solubility of the resulting dyes.
The choice of coupling component determines the final color and properties of the dye. 2-Amino-5-benzothiazolesulfonic acid has been specifically identified as a valuable diazo component for creating azo dyes for polyamide textile materials.
Table 2: Diazotization and Azo Coupling Reactions
| Step | Reagents | Intermediate/Product Class |
|---|---|---|
| Diazotization | Sodium nitrite (NaNO₂), Hydrochloric acid (HCl) | Diazonium salt |
| Azo Coupling | Phenols, Naphthols | Azo dye (Hydroxyazo compound) |
| Azo Coupling | Anilines, N,N-Dialkylanilines | Azo dye (Aminoazo compound) |
| Azo Coupling | Pyrazolone derivatives | Azo dye (Pyrazolonylazo compound) |
| Azo Coupling | 2,6-Diaminopyridine | Azo dye (Pyridylazo compound) |
Condensation Reactions
The 2-amino group can participate in condensation reactions with carbonyl compounds, particularly aldehydes and ketones. This reaction involves a nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form an imine, commonly known as a Schiff base.
These reactions are typically catalyzed by acid and are often reversible. The formation of the C=N double bond extends the conjugation of the benzothiazole system, which can have significant effects on the molecule's optical and electronic properties. This reactivity is a common pathway for synthesizing larger, more complex molecular architectures based on the benzothiazole scaffold.
Table 3: Condensation Reactions with Carbonyl Compounds
| Carbonyl Reactant | Product Class |
|---|---|
| Benzaldehyde | Imine (Schiff Base) |
| Acetone | Imine (Schiff Base) |
| Cyclohexanone | Imine (Schiff Base) |
Reactivity of the Sulfonic Acid Moiety
The sulfonic acid group (-SO₃H) is a strong acid moiety that dictates the solubility and acidic character of the molecule. Its chemistry is centered on the acidic proton and the sulfur atom.
Salt Formation
As a strong acid, the sulfonic acid group readily donates its proton in the presence of a base. This allows 2-amino-5-benzothiazolesulfonic acid to form stable salts with a wide range of inorganic and organic bases. For example, treatment with alkali metal hydroxides (e.g., NaOH), carbonates (e.g., Na₂CO₃), or ammonia (B1221849) results in the formation of the corresponding sulfonate salt (e.g., sodium 2-amino-5-benzothiazolesulfonate).
The molecule itself is zwitterionic, containing both a basic amino group and an acidic sulfonic acid group. In aqueous solution near neutral pH, the sulfonic acid group is deprotonated (-SO₃⁻) and the amino group can be protonated (-NH₃⁺). Therefore, it can form salts with both strong acids and strong bases.
Table 4: Salt Formation Reactions
| Reagent | Product Type |
|---|---|
| Sodium hydroxide (B78521) (NaOH) | Sodium sulfonate salt |
| Ammonia (NH₃) | Ammonium sulfonate salt |
| Hydrochloric acid (HCl) | Amine hydrochloride salt |
Derivatization to Sulfonyl Chlorides and Esters
The sulfonic acid group can be converted into more reactive derivatives, which serve as intermediates for further synthesis.
Sulfonyl Chlorides: A key transformation is the conversion of the sulfonic acid to a sulfonyl chloride (-SO₂Cl). This is typically achieved by reacting the sulfonic acid (or its sodium salt) with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting 2-amino-5-benzothiazolesulfonyl chloride is a highly reactive electrophile.
Sulfonate Esters and Sulfonamides: The sulfonyl chloride intermediate can readily react with various nucleophiles. Reaction with alcohols or phenols in the presence of a base leads to the formation of sulfonate esters. Similarly, reaction with primary or secondary amines yields sulfonamides. These derivatization reactions provide a pathway to covalently link the benzothiazole moiety to other molecules through a stable sulfonate ester or sulfonamide linkage.
Table 5: Derivatization of the Sulfonic Acid Group
| Reaction Step | Reagent(s) | Product Class |
|---|---|---|
| Chlorination | Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅) | Sulfonyl chloride |
| Esterification | Alcohol (R-OH) / Base | Sulfonate ester |
| Amidation | Amine (R-NH₂) / Base | Sulfonamide |
Electrophilic Aromatic Substitution on the Benzothiazole Ring System
The benzothiazole ring system, while aromatic, exhibits complex reactivity towards electrophilic aromatic substitution (SEAr) due to the presence of the fused heterocyclic thiazole (B1198619) ring. In the case of 5-Benzothiazolesulfonic acid, 2-amino-, the reaction is further governed by the powerful and conflicting directing effects of the 2-amino and 5-sulfonic acid substituents on the benzene (B151609) portion of the molecule.
The 2-amino group is a potent activating group, donating electron density to the aromatic system via resonance. This effect significantly increases the ring's nucleophilicity and susceptibility to attack by electrophiles. Conversely, the 5-sulfonic acid group is a strong deactivating group, withdrawing electron density from the ring through an inductive effect, thereby reducing its reactivity.
The regiochemical outcome of substitution is determined by the directing influence of these groups. The 2-amino group directs incoming electrophiles primarily to the position para to itself (C6). The sulfonic acid group at C5 directs incoming electrophiles to the positions meta to itself (C4 and C7). The powerful activating and para-directing effect of the amino group is generally dominant over the deactivating and meta-directing effect of the sulfonic acid group. Consequently, electrophilic substitution is strongly favored at the C6 position, which is para to the activating amino group and ortho to the deactivating sulfonic acid group. Substitution at C4 is a minor possibility, being ortho to the sulfonic acid group but less activated by the distant amino group.
| Substituent | Position | Electronic Effect | Directing Influence | Favored Positions for Substitution |
|---|---|---|---|---|
| 2-Amino (-NH₂) | C2 | Strongly Activating | Ortho, Para-Directing | C6 (para) |
| 5-Sulfonic Acid (-SO₃H) | C5 | Strongly Deactivating | Meta-Directing | C4, C7 (meta) |
Common electrophilic substitution reactions include:
Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a suitable solvent would be expected to yield primarily 6-halo-2-amino-5-benzothiazolesulfonic acid.
Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce a nitro group, preferentially at the C6 position, to form 2-amino-6-nitro-5-benzothiazolesulfonic acid.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) is generally challenging on electron-rich aromatic systems. For an SNAr reaction to proceed, the aromatic ring must be rendered sufficiently electron-poor, typically by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group. wikipedia.orgmasterorganicchemistry.com
In 5-Benzothiazolesulfonic acid, 2-amino-, the substituents present a conflicting scenario for SNAr reactivity. The sulfonic acid group at C5 is a powerful EWG, which would activate the ring toward nucleophilic attack. Conversely, the 2-amino group is an electron-donating group (EDG), which deactivates the ring for this type of reaction.
For a theoretical SNAr reaction on a derivative, such as 6-chloro-2-amino-5-benzothiazolesulfonic acid, the sulfonic acid group is ortho to the potential leaving group (Cl at C6), providing strong activation. However, the amino group's deactivating influence would still be present, making the reaction less favorable than on a ring with only activating EWGs.
| Substituent | Position | Electronic Effect on SNAr | Influence on a Leaving Group at C6 |
|---|---|---|---|
| 2-Amino (-NH₂) | C2 | Deactivating | Reduces ring electrophilicity |
| 5-Sulfonic Acid (-SO₃H) | C5 | Activating | Stabilizes the Meisenheimer intermediate via resonance/induction |
A second, less common pathway involves the direct displacement of the sulfonic acid group itself. This reaction typically requires harsh conditions, such as high temperatures and pressures, with potent nucleophiles like hydroxide (OH⁻) or cyanide (CN⁻). For 5-Benzothiazolesulfonic acid, 2-amino-, this transformation would be difficult due to the presence of the deactivating amino group and the inherent stability of the C-S bond.
Heterocyclic Ring Opening and Rearrangement Reactions
The benzothiazole ring is generally stable under acidic conditions but can be susceptible to cleavage under basic conditions. thieme-connect.de The reaction of 5-Benzothiazolesulfonic acid, 2-amino- with strong bases, such as concentrated sodium hydroxide at elevated temperatures, can induce the hydrolytic opening of the thiazole ring.
This process is initiated by the nucleophilic attack of a hydroxide ion at the C2 carbon. This carbon is rendered electrophilic by the adjacent nitrogen atom. The subsequent cleavage of the sulfur-C2 bond leads to the formation of a substituted 2-aminobenzenethiolate intermediate. Upon acidic workup, this intermediate is protonated to yield the corresponding 2-amino-4-sulfonic acid-benzenethiol. This ring-opening reaction provides a synthetic route to highly functionalized o-aminothiophenols.
While the core benzothiazole structure is not prone to simple rearrangements, derivatives can undergo synthetically useful transformations. For instance, 2-aminobenzothiazoles have been shown to participate in ring expansion reactions. A notable example is the reaction with terminal alkynes, catalyzed by metal-organic frameworks, which expands the five-membered thiazole ring into a six-membered benzo nih.govtandfonline.comthiazine ring. researchgate.net Such a transformation, if applied to 5-Benzothiazolesulfonic acid, 2-amino-, could provide access to a new class of sulfonated benzo nih.govtandfonline.comthiazine derivatives.
Synthesis and Exploration of 5 Benzothiazolesulfonic Acid, 2 Amino Derivatives and Analogues
Structural Modifications at the Amino Group
The exocyclic amino group at the C2-position of the benzothiazole (B30560) ring is a primary site for structural diversification due to its nucleophilic character. nih.govacs.org This reactivity allows for a wide range of modifications, including acylation, alkylation, and the formation of Schiff bases, enabling the synthesis of extensive compound libraries. nih.govnih.govrsc.org
Acylation: The 2-amino group readily undergoes acylation with various acylating agents. A common strategy involves the reaction of a 2-aminobenzothiazole (B30445) with an acyl chloride, such as chloroacetyl chloride, often in the presence of a base like triethylamine (B128534) in an appropriate solvent. acs.org This reaction yields an N-(benzothiazol-2-yl)acetamide intermediate, which can be further functionalized. This method has been used to prepare a variety of amide derivatives.
Alkylation: Regioselective N-alkylation of the 2-amino group has been achieved using alkylating agents like benzylic alcohols. rsc.org The presence of both endocyclic and exocyclic nitrogen atoms in the amidine system (-N=C-NH2) presents a challenge for selectivity, but specific conditions can favor alkylation at the exocyclic amine. nih.gov
Schiff Base Formation: Condensation of the 2-amino group with various aromatic aldehydes leads to the formation of Schiff bases, or [1'(N-arylidene)-hydrazinoacetyl]-2-aminobenzothiazoles, after a multi-step synthesis starting with acylation and hydrazinolysis.
These modifications are fundamental in exploring the chemical space around the 2-aminobenzothiazole core. Below is a table summarizing representative modifications of the 2-amino group based on analogous structures.
Table 1: Examples of Structural Modifications at the 2-Amino Group
| Modification Type | Reagent Example | Product Class |
|---|---|---|
| Acylation | Chloroacetyl chloride | N-(Benzothiazol-2-yl)acetamide |
| Alkylation | Benzylic Alcohols | 2-(N-alkylamino)benzothiazole |
| Schiff Base Formation | Aromatic Aldehydes | N-Arylidene-2-aminobenzothiazole |
Functionalization of the Sulfonic Acid Group
The sulfonic acid group at the C5-position offers another key site for derivatization, significantly influencing the polarity and chemical properties of the molecule. The primary strategies for its functionalization involve conversion into more reactive intermediates like sulfonyl chlorides, which can then be transformed into sulfonamides or sulfonate esters.
Sulfonyl Chloride Synthesis: A general method for preparing sulfonyl halides from benzo-fused heterocycles involves reacting the sulfonic acid with an SO3 complex in a non-reactive solvent, followed by the addition of a halogenating agent like oxalyl halide. google.com This converts the sulfonic acid into a highly reactive sulfonyl chloride intermediate.
Sulfonamide Synthesis: The resulting sulfonyl chloride is a versatile precursor for a variety of sulfonamides. Reaction with primary or secondary amines readily displaces the chloride to form the corresponding N-substituted sulfonamides. Research on the isomeric 2-aminobenzothiazole-6-sulfonic acid has demonstrated the successful synthesis of a diverse series of sulfonamide derivatives that were investigated as potent enzyme inhibitors. researchgate.net This confirms the feasibility of applying this chemistry to the 5-sulfonic acid isomer.
The functionalization of the sulfonic acid group is a critical step in modulating the physicochemical properties of the parent compound.
Table 2: Functionalization Strategies for the Sulfonic Acid Group
| Intermediate | Reagent for Formation | Final Product Class | Reagent for Final Product |
|---|---|---|---|
| Sulfonyl Chloride | Oxalyl Halide | Sulfonamide | Primary/Secondary Amine |
| Sulfonyl Chloride | Oxalyl Halide | Sulfonate Ester | Alcohol |
Substitution Pattern Variations on the Benzothiazole Ring
Altering the substitution pattern on the benzene (B151609) portion of the benzothiazole ring is a widely used strategy to fine-tune the electronic and steric properties of the molecule. A variety of substituted anilines can be used as precursors in the synthesis of 2-aminobenzothiazoles, leading to derivatives with diverse functionalities. researchgate.netresearchgate.net
Common synthetic routes, such as the reaction of a substituted aniline (B41778) with potassium thiocyanate (B1210189) in the presence of bromine, allow for the introduction of substituents at various positions on the ring. scholarsresearchlibrary.com High temperatures during synthesis can sometimes lead to sulfonation of the benzene ring, indicating that multiple substitution patterns, including the presence of a sulfonic acid group, are achievable. google.com
Examples of reported substitutions on the 2-aminobenzothiazole scaffold include:
Halogens: Chloro, bromo, and fluoro groups have been introduced at positions 4, 5, 6, and 7. scholarsresearchlibrary.comresearchgate.net For instance, 2-amino-5,6-dichlorobenzothiazole (B1582228) has been synthesized from 3,4-dichloroaniline. google.com
Alkyl/Alkoxy Groups: Methyl and methoxy (B1213986) groups are common substituents, as seen in compounds like 2-amino-6-methylbenzothiazole (B160888) and 2-amino-6-methoxybenzothiazole. orgsyn.orgiosrjournals.org
Electron-Withdrawing Groups: Nitro and cyano groups have been incorporated, leading to derivatives such as 2-amino-4-nitrobenzothiazole and 2-amino-6-cyanobenzothiazole. scholarsresearchlibrary.comresearchgate.net
Isomeric Forms and Related Benzothiazole Structures
The positional isomerism of the sulfonic acid group on the 2-aminobenzothiazole ring has been a subject of synthetic exploration. The location of the sulfonic acid group can significantly impact the molecule's chemical and biological properties.
The synthesis and derivatization of 2-aminobenzothiazole-6-sulfonamide have been extensively documented. researchgate.net This isomer serves as a close structural analogue to the 5-sulfonic acid derivative and provides valuable comparative data. The synthesis of other positional isomers, such as those with chloro or methyl groups at the 4-, 6-, or 7-positions, is also well-established, highlighting the accessibility of various substitution patterns. scholarsresearchlibrary.comorgsyn.org For example, the synthesis of 2-amino-7-chloro-6-fluoro benzothiazole demonstrates the preparation of complex, multi-substituted isomers. scholarsresearchlibrary.com
Table 3: Comparison of Selected 2-Aminobenzothiazole Isomers
| Compound Name | Position of Substituent | Reference |
|---|---|---|
| 2-Aminobenzothiazole-5-sulfonic acid | 5-SO3H | (Parent Compound) |
| 2-Aminobenzothiazole-6-sulfonamide | 6-SO2NH2 | researchgate.net |
| 2-Amino-6-methylbenzothiazole | 6-CH3 | orgsyn.org |
| 2-Amino-4-chloro-benzothiazole | 4-Cl | scholarsresearchlibrary.com |
Synthesis of Polymer-Bound 5-Benzothiazolesulfonic acid, 2-amino- Scaffolds
Solid-phase synthesis is a powerful tool for the rapid generation of compound libraries. nih.govnih.gov Several methods have been developed for the preparation of polymer-supported 2-aminobenzothiazole derivatives, which can be adapted for the synthesis of scaffolds related to 2-amino-5-benzothiazolesulfonic acid. nih.govnih.govmdpi.comnih.gov
One prominent approach involves a traceless solid-supported protocol where a resin-bound acyl-isothiocyanate is treated with a series of anilines. nih.govnih.gov The subsequent cyclization of the resulting thiourea (B124793) intermediate generates the 2-aminobenzothiazole scaffold directly on the polymer support. The immobilized scaffold can then be further elaborated before the final product is cleaved from the resin. nih.gov
Another strategy utilizes a resin-bound 2-aminobenzenethiol. mdpi.comnih.gov This polymer-supported precursor can be reacted with various reagents to build the thiazole (B1198619) ring and introduce diversity at the 2-position. These solid-phase methods offer significant advantages, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation, making them highly valuable for combinatorial chemistry and drug discovery efforts. rsc.org
Theoretical and Computational Chemistry of 5 Benzothiazolesulfonic Acid, 2 Amino
Electronic Structure Elucidation
The electronic structure is fundamental to a molecule's properties and reactivity. Computational studies, particularly those using Density Functional Theory (DFT), are employed to map out the electronic landscape of 5-Benzothiazolesulfonic acid, 2-amino-. researchgate.netnih.gov These analyses reveal how electrons are distributed across the molecule and predict its electronic behavior.
Molecular Orbital (MO) theory is central to understanding chemical bonding and electronic transitions. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. scirp.org A smaller gap suggests the molecule is more polarizable and reactive, as less energy is required to excite an electron to a higher energy state. scirp.org
For 5-Benzothiazolesulfonic acid, 2-amino-, the HOMO is typically localized over the electron-rich aminobenzothiazole ring system, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO may be distributed across the benzothiazole (B30560) and sulfonic acid groups. The transfer of charge within the molecule, as indicated by HOMO and LUMO energy calculations, is a key factor in its chemical behavior. researchgate.net
Table 1: Hypothetical Frontier Molecular Orbital Energies for 5-Benzothiazolesulfonic acid, 2-amino-
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.2 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| ELUMO | -1.5 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
Note: Data are illustrative and based on typical values for similar aromatic compounds.
Understanding the distribution of electronic charge within a molecule is essential for predicting its reactive sites. Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge landscape. scirp.org In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For 5-Benzothiazolesulfonic acid, 2-amino-, negative potentials are expected around the nitrogen atom of the amino group and the oxygen atoms of the sulfonic acid group.
Natural Bond Orbital (NBO) analysis further quantifies the charge distribution by calculating the charge on each atom. scirp.org This method provides a more detailed picture of intramolecular charge transfer and donor-acceptor interactions, which stabilize the molecule. scirp.org Analysis of NBO data can pinpoint specific atoms that are likely to participate in chemical reactions.
Table 2: Predicted Atomic Charges from NBO Analysis
| Atom/Group | Predicted Charge (e) | Implication |
|---|---|---|
| Amino Group (N) | -0.9 | Nucleophilic center, site for protonation or reaction with electrophiles. |
| Sulfonic Group (S) | +1.4 | Electrophilic center due to bonding with electronegative oxygen atoms. |
| Benzene (B151609) Ring (C) | Variable | Aromatic carbons show varying charges, influencing substitution patterns. |
Note: Data are illustrative and represent typical charge distributions.
Conformational Analysis and Stability
The three-dimensional structure of a molecule dictates its physical and biological properties. Conformational analysis involves identifying the most stable spatial arrangements (conformers) of a molecule. nih.gov For 5-Benzothiazolesulfonic acid, 2-amino-, this analysis focuses on the rotation around single bonds, particularly the C-S bond connecting the sulfonic acid group to the benzothiazole ring.
Computational methods systematically rotate these bonds and calculate the potential energy at each step to generate a potential energy surface. mdpi.com The points on this surface with the lowest energy correspond to the most stable conformers. The relative energies of different conformers, determined through these calculations, indicate their population distribution at a given temperature. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules.
Reaction Mechanism Studies Using Computational Models
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By modeling the reaction pathway, researchers can identify transition states, intermediates, and determine the activation energy required for the reaction to proceed. nih.gov For 5-Benzothiazolesulfonic acid, 2-amino-, this could involve studying reactions such as electrophilic aromatic substitution, diazotization of the amino group, or reactions involving the sulfonic acid moiety.
DFT calculations can map the entire energy profile of a reaction, providing a step-by-step view of bond breaking and formation. mdpi.com This allows for the theoretical validation of proposed mechanisms and can predict the feasibility of a reaction under specific conditions. For instance, modeling the sulfonation or amination of a benzothiazole precursor would reveal the energetic barriers for each step, offering insights into optimizing reaction conditions.
Spectroscopic Property Prediction (Methodologies, Not Data)
Computational methods can accurately predict various spectroscopic properties, which aids in the interpretation of experimental data. nih.gov The methodologies employed are based on quantum mechanical principles that relate molecular structure and electronic properties to their interaction with electromagnetic radiation.
Infrared (IR) and Raman Spectroscopy: DFT calculations are used to compute the vibrational frequencies of the molecule. mdpi.com By performing a frequency calculation on the optimized geometry, a theoretical IR and Raman spectrum can be generated. These predicted spectra help in assigning the vibrational modes observed in experimental spectra to specific bond stretches, bends, and torsions within the molecule. mdpi.com Common computational approaches include using the B3LYP functional with a basis set like 6-31G(d,p). nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) and spin-spin coupling constants for ¹H and ¹³C NMR can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations provide theoretical NMR spectra that are invaluable for confirming the molecular structure determined experimentally.
UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the primary method for predicting electronic absorption spectra. scirp.org This approach calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption wavelengths (λ_max) observed in a UV-Vis spectrum.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between a molecule's structural or computational properties and its chemical reactivity. This involves calculating a set of molecular descriptors and using statistical methods to build a predictive model.
For 5-Benzothiazolesulfonic acid, 2-amino-, a QSRR model could be developed to predict its reactivity in a specific class of reactions based on computed quantum chemical descriptors. These descriptors include electronic parameters (HOMO/LUMO energies, dipole moment, atomic charges), steric parameters (molecular volume, surface area), and thermodynamic parameters (heat of formation). nih.govscirp.org By correlating these descriptors with experimentally measured reaction rates for a series of related benzothiazole derivatives, a predictive model can be constructed to estimate the reactivity of new or untested compounds.
Non Biological and Non Clinical Applications of 5 Benzothiazolesulfonic Acid, 2 Amino and Its Derivatives
Role as an Intermediate in Organic Synthesis
5-Benzothiazolesulfonic acid, 2-amino- serves as a fundamental building block in organic synthesis, primarily due to the presence of a reactive primary amine group on the benzothiazole (B30560) ring. This amino group can be readily diazotized and subsequently coupled with a variety of aromatic compounds to form a wide range of derivatives. The sulfonic acid group enhances the aqueous solubility of the compound and its derivatives, a desirable property in many industrial chemical processes.
The synthesis of 5-Benzothiazolesulfonic acid, 2-amino- itself can be achieved through the reduction of 3-nitro-4-thiocyanobenzenesulphonic acid. This process provides a viable route to this intermediate from readily available starting materials. The primary utility of 5-Benzothiazolesulfonic acid, 2-amino- as an intermediate is most prominently demonstrated in the field of dye and pigment manufacturing, where it functions as a diazo component.
Utilization in Dye Chemistry
The most significant and well-documented non-biological application of 5-Benzothiazolesulfonic acid, 2-amino- is in the field of dye chemistry. Its structure is ideally suited for the synthesis of azo dyes, a major class of synthetic colorants.
In the synthesis of azo dyes, 5-Benzothiazolesulfonic acid, 2-amino- functions as a diazo component. The process involves the diazotization of the primary amino group using nitrous acid to form a highly reactive diazonium salt. This diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol (B47542), naphthol, or an aromatic amine. This coupling reaction results in the formation of an azo compound, characterized by the -N=N- chromophore, which is responsible for the color of the dye. The specific shade of the resulting dye is influenced by the chemical nature of both the diazo component (in this case, derived from 5-Benzothiazolesulfonic acid, 2-amino-) and the coupling component.
The resulting azo dyes can be used as acid dyes, particularly for coloring polyamide textile materials. The presence of the sulfonic acid group in the dye molecule enhances its water solubility and improves its affinity for protein and polyamide fibers.
| Diazo Component | Coupling Component Series | Resulting Dye Class | Typical Application |
| Diazotized 2-amino-1,3-benzothiazole-5-sulfonic acid | Pyrazolone, Aminopyrazole, 2,6-dihydroxypyridine, 2,6-diaminopyridine, Indole, Arylamine | Azo Dyes (Acid Dyes) | Coloration of polyamide textile materials |
While closely related to dye synthesis, pigment synthesis involves the creation of colorants that are insoluble in the application medium. Azo pigments are a significant class of organic pigments. By selecting appropriate coupling components that lead to the formation of insoluble azo compounds, derivatives of 5-Benzothiazolesulfonic acid, 2-amino- could theoretically be used in the synthesis of pigments. The insolubility can be achieved through the absence of solubilizing groups in the coupling component or by forming metallic salts of the sulfonic acid group. However, specific examples of commercially significant pigments synthesized directly from 5-Benzothiazolesulfonic acid, 2-amino- are not extensively detailed in the available literature, which primarily emphasizes its role in the production of soluble dyes.
Analytical Chemistry Applications
Reagents in Spectrophotometric Analysis
Azo dyes derived from the diazotization of 2-aminobenzothiazole (B30445) structures are recognized for their utility as sensitive chromogenic reagents in spectrophotometry. The resulting benzothiazolyl azo dyes exhibit strong absorption of light in the visible region of the electromagnetic spectrum, a property that is fundamental to their application in quantitative analysis. When these dyes interact with specific analytes, there is a noticeable change in their absorption spectra, such as a shift in the maximum absorption wavelength (λmax) or a change in molar absorptivity. This change is proportional to the concentration of the analyte, forming the basis of the spectrophotometric determination.
The general principle involves the synthesis of a specific benzothiazolyl azo dye, which then acts as the analytical reagent. For instance, derivatives like 2-[2-(6-methoxy benzothiazolyl)azo]-4-nitro phenol have been synthesized and characterized for such purposes. asianpubs.org These reagents are employed in methods where they react with a target substance to produce a colored product, the intensity of which can be measured to quantify the substance. The sulfonic acid group in the parent compound, 5-Benzothiazolesulfonic acid, 2-amino-, enhances the water solubility of the resulting azo dye reagents, making them particularly suitable for analyses conducted in aqueous solutions without the need for extraction into organic solvents. researchgate.net
Complexing Agents in Metal Ion Detection
Benzothiazolyl azo dyes, synthesized from precursors like 5-Benzothiazolesulfonic acid, 2-amino-, serve as effective complexing agents (or ligands) for the detection and quantification of various metal ions. researchgate.net The structure of these dyes typically contains nitrogen and oxygen atoms positioned in such a way that they can donate lone pairs of electrons to form coordinate bonds with a metal ion, resulting in the formation of a stable metal-ligand complex. This complexation is often accompanied by a distinct color change, allowing for the visual and spectrophotometric detection of the metal ion. nanobioletters.com
The analytical procedure involves the reaction of the benzothiazolyl azo dye with a solution containing the target metal ions. The formation of the colored complex leads to a new absorption band at a different wavelength from the free ligand. By measuring the absorbance of this complex, the concentration of the metal ion can be determined. These reagents have been successfully applied to the determination of a range of metal ions, including copper, zinc, cadmium, cobalt, and nickel. researchgate.netnih.gov The selectivity of the reagent for a particular metal ion can be fine-tuned by modifying the structure of the coupling component and by controlling the pH of the solution. researchgate.net For example, copper can be selectively determined at a pH of 2.8, while other metals like cadmium and zinc can be analyzed at a higher pH of 4-5. researchgate.net
The table below summarizes the spectrophotometric determination of various metal ions using different benzothiazolyl azo dye derivatives.
| Metal Ion | Benzothiazolyl Azo Reagent | pH | λmax of Complex (nm) | Reference |
|---|---|---|---|---|
| Copper (Cu²⁺) | 4-(2-Benzothiazolylazo)-2-amino-3-hydroxypyridine | 2.8 | 540-570 | researchgate.net |
| Zinc (Zn²⁺) | 4-(2-Benzothiazolylazo)-2-amino-3-hydroxypyridine | 4-5 | 540-570 | researchgate.net |
| Cadmium (Cd²⁺) | 4-(2-Benzothiazolylazo)-2-amino-3-hydroxypyridine | 4-5 | 540-570 | researchgate.net |
| Cobalt (Co²⁺) | 4-(2-Benzothiazolylazo)-2-amino-3-hydroxypyridine | 4-5 | 540-570 | researchgate.net |
| Nickel (Ni²⁺) | 4-(2-Benzothiazolylazo)-2-amino-3-hydroxypyridine | 4-5 | 540-570 | researchgate.net |
| Iron (Fe³⁺) | Azo dye from 2-amino-5-nitrothiazole | 4.0 | 615 | researchgate.net |
| Nickel (Ni²⁺) | Azo dye from 2-amino-5-nitrothiazole | 6.0 | 642 | researchgate.net |
The high molar absorptivity of these metal complexes contributes to the high sensitivity of the analytical methods. uobaghdad.edu.iq Research has demonstrated that the stoichiometry of the metal-ligand complexes is often 1:2, indicating that two molecules of the dye ligand coordinate with one metal ion. asianpubs.orguobaghdad.edu.iq This complex formation provides a reliable and efficient means for the quantitative analysis of trace metals in various samples.
Advanced Analytical Methodologies for the Characterization and Analysis of 5 Benzothiazolesulfonic Acid, 2 Amino
Spectroscopic Techniques (Focus on Methodology, Not Data)
Spectroscopic methods are indispensable for elucidating the molecular structure of 5-Benzothiazolesulfonic acid, 2-amino-. These techniques probe the interaction of the molecule with electromagnetic radiation, providing a detailed fingerprint of its atomic and electronic architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic compounds by mapping the carbon-hydrogen framework. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of all signals and for confirming the connectivity of the molecule. nih.gov
The methodological approach to the NMR analysis of 5-Benzothiazolesulfonic acid, 2-amino- involves dissolving the compound in a suitable deuterated solvent, such as DMSO-d₆, which can solubilize the polar sulfonic acid and amino groups. A suite of 2D NMR experiments would then be performed to establish correlations between different nuclei.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For 5-Benzothiazolesulfonic acid, 2-amino-, COSY would reveal the connectivity between the protons on the benzene (B151609) portion of the benzothiazole (B30560) ring, helping to confirm their relative positions. libretexts.org
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is the primary method for assigning the ¹³C signals of the protonated carbons in the aromatic ring.
These experiments, used in concert, allow for a complete and confident assignment of the molecular structure.
| Experiment | Purpose | Information Yielded for 5-Benzothiazolesulfonic acid, 2-amino- |
|---|---|---|
| COSY | Identifies ¹H-¹H spin-spin coupling networks. | Establishes connectivity between adjacent protons on the benzene ring. |
| HSQC | Correlates directly bonded ¹H and ¹³C nuclei. | Assigns specific ¹³C signals to their attached protons on the aromatic ring. |
| HMBC | Identifies long-range (2-3 bond) ¹H-¹³C correlations. | Confirms the position of the sulfonic acid group and the fusion of the thiazole (B1198619) and benzene rings by showing correlations to quaternary carbons. |
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. creative-proteomics.com For a polar, non-volatile molecule like 5-Benzothiazolesulfonic acid, 2-amino-, electrospray ionization (ESI) is the preferred ionization method, often coupled with a liquid chromatograph (LC-MS).
High-Resolution Mass Spectrometry (HRMS): The primary goal of HRMS is the highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the calculation of the elemental formula, confirming that the observed mass corresponds to C₇H₆N₂O₃S₂. HRMS is typically performed using advanced analyzers like Time-of-Flight (TOF) or Orbitrap.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique provides further structural confirmation by inducing fragmentation of a selected precursor ion (the molecular ion) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure. researchgate.net For 5-Benzothiazolesulfonic acid, 2-amino-, fragmentation would likely involve the loss of SO₃ (desulfonation) and cleavages within the benzothiazole ring system. researchgate.net The analysis is often performed in negative ion mode to detect the deprotonated molecule [M-H]⁻ due to the acidic sulfonic acid group. researchgate.net
| Parameter | Methodology |
|---|---|
| Ionization Technique | Electrospray Ionization (ESI), typically in negative mode ([M-H]⁻). |
| Mass Analyzer | Time-of-Flight (TOF), Orbitrap, or Quadrupole. |
| Analysis Type | Full scan for HRMS (accurate mass); Product ion scan (MS/MS) for fragmentation analysis. |
| Collision Gas | Argon or Nitrogen for Collision-Induced Dissociation (CID) in MS/MS. |
| Expected Fragmentation | Loss of SO₃ (80 Da), cleavage of the thiazole ring. |
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. ssrn.com Each functional group vibrates at a characteristic frequency, and absorption of infrared radiation or inelastic scattering of laser light (Raman) at these frequencies allows for their identification. nih.gov
For 5-Benzothiazolesulfonic acid, 2-amino-, the key vibrational modes would be associated with the sulfonic acid, amino, and benzothiazole moieties.
Sulfonic Acid Group (-SO₃H): This group gives rise to strong and characteristic stretching vibrations for the S=O and S-O bonds. Asymmetric and symmetric stretching of the SO₂ group are typically observed in the regions of 1350-1420 cm⁻¹ and 1150-1200 cm⁻¹, respectively. tsijournals.com
Amino Group (-NH₂): The N-H stretching vibrations appear as distinct bands in the 3300-3500 cm⁻¹ region. The N-H bending (scissoring) vibration is typically found around 1600-1650 cm⁻¹.
Benzothiazole Ring: The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. C=C and C=N stretching vibrations within the fused ring system appear in the 1450-1620 cm⁻¹ "fingerprint" region. A C-S stretching vibration may also be identified at lower wavenumbers.
While FTIR is sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar, symmetric bonds and aromatic systems, providing complementary information.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |
| N-H Bend | 1600 - 1650 | |
| Sulfonic Acid (-SO₃H) | S=O Asymmetric Stretch | 1350 - 1420 |
| S=O Symmetric Stretch | 1150 - 1200 | |
| Benzothiazole Ring | Aromatic C=C/C=N Stretch | 1450 - 1620 |
| Aromatic C-H Stretch | 3000 - 3100 |
UV-Visible spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. iajps.com This absorption corresponds to the promotion of electrons from lower to higher energy orbitals. The technique is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems, which are present in 5-Benzothiazolesulfonic acid, 2-amino-. researchgate.net
The benzothiazole ring system is a strong chromophore that gives rise to characteristic absorption maxima (λmax). nih.gov The position and intensity of these absorption bands can be influenced by the substituents on the ring and the polarity of the solvent. researchgate.netekb.eg For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at a fixed wavelength (typically the λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and applying Beer's Law. arcjournals.orgnih.gov Method development involves selecting a solvent in which the analyte is stable and that does not interfere with the measurement, and determining the optimal wavelength for analysis. The pH of the solution is also a critical parameter, as the protonation state of the amino and sulfonic acid groups can affect the electronic structure and thus the UV-Vis spectrum. rsc.org
| Parameter | Description |
|---|---|
| Principle | Measurement of light absorption by the conjugated benzothiazole system. |
| Solvent Selection | Solvents of varying polarity (e.g., water, methanol, acetonitrile) are screened to find optimal conditions. The solvent should not absorb in the same region as the analyte. |
| pH Control | Buffered solutions are used to maintain a consistent ionization state of the analyte, ensuring reproducible measurements. |
| Quantitative Analysis | Based on Beer's Law, relating absorbance to concentration using a calibration curve prepared from standards. |
Chromatographic Separation Techniques
Chromatography is essential for separating the target compound from impurities, starting materials, or other components in a mixture, and is a prerequisite for accurate quantification.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, identification, and quantification of 5-Benzothiazolesulfonic acid, 2-amino-. vcu.edu Given the compound's polar nature due to the sulfonic acid and amino groups, a reversed-phase HPLC (RP-HPLC) method is typically developed. mdpi.com
The development of a robust HPLC method involves the systematic optimization of several key parameters:
Stationary Phase (Column): A C18 (octadecylsilane) column is a common first choice, offering strong hydrophobic retention. For highly polar compounds, columns with polar-embedded groups or shorter alkyl chains (e.g., C8) may also be evaluated to achieve adequate retention and good peak shape.
Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol). asianjpr.com The separation is controlled by adjusting the ratio of these components, often using a gradient elution where the percentage of the organic modifier is increased over time to elute more strongly retained compounds.
pH and Buffer: The pH of the aqueous portion of the mobile phase is critical. It must be controlled with a buffer (e.g., phosphate, acetate, or formate) to ensure a consistent ionization state for the analyte. For 5-Benzothiazolesulfonic acid, 2-amino-, maintaining a pH below the pKa of the amino group and above the pKa of the sulfonic acid group can optimize retention and peak shape. Ion-pair reagents, such as hexanesulfonic acid, can also be added to the mobile phase to improve the retention of the highly polar sulfonic acid group. researchgate.net
Detection: A UV-Vis detector is most commonly used, set to the absorption maximum (λmax) of the compound to ensure maximum sensitivity. asianjpr.com Coupling the HPLC system to a mass spectrometer (LC-MS) provides both separation and definitive identification. nih.gov
The final method is validated for parameters such as linearity, accuracy, precision, and selectivity to ensure it is suitable for its intended purpose.
Gas Chromatography (GC) Considerations for Derivatives
Direct analysis of polar and non-volatile compounds like 5-Benzothiazolesulfonic acid, 2-amino- by gas chromatography (GC) is generally not feasible. The high polarity imparted by the sulfonic acid and amino functional groups results in poor chromatographic performance, including broad, tailing peaks and potential decomposition in the hot injector. colostate.edulibretexts.org Therefore, derivatization is a mandatory prerequisite to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. libretexts.org This chemical modification process reduces the polarity of the compound by replacing active hydrogens on the amino and sulfonic acid groups with nonpolar moieties.
The primary objectives of derivatization for the GC analysis of compounds like 5-Benzothiazolesulfonic acid, 2-amino- are to:
Increase volatility and thermal stability. libretexts.org
Improve chromatographic peak shape and resolution. gcms.cz
Enhance detector sensitivity, particularly for detectors like electron capture detectors (ECD) when using halogenated derivatizing agents. libretexts.orggcms.cz
Common derivatization strategies applicable to the functional groups present in 5-Benzothiazolesulfonic acid, 2-amino- include silylation, acylation, and alkylation. libretexts.org
Silylation: This is one of the most prevalent derivatization techniques for compounds containing active hydrogens. libretexts.org Silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), react with the amino and sulfonic acid groups to replace the acidic protons with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. libretexts.orgmdpi.com The resulting derivatives are significantly more volatile and thermally stable. libretexts.org TBDMS derivatives, in particular, are known for their increased stability compared to TMS derivatives.
Acylation: This method involves the reaction of the amino group with an acylating agent, such as a perfluorinated acid anhydride (B1165640) (e.g., trifluoroacetic anhydride - TFAA). gcms.cz This process forms a stable amide derivative. gcms.cz Acylation not only increases volatility but can also introduce fluorinated groups that greatly enhance the sensitivity of an electron capture detector (ECD). libretexts.org
Alkylation (Esterification): The sulfonic acid group can be converted into a more volatile ester, typically a methyl ester. colostate.edugcms.cz Reagents like trimethyl sulfonium (B1226848) hydroxide (B78521) (TMSH) can be used for this purpose, often in an automated, online derivatization setup that improves reproducibility. nih.gov This transformation into a non-polar derivative improves volatility and subsequent chromatographic separation. nih.gov
The selection of the appropriate derivatization reagent and reaction conditions is critical and depends on the specific analytical requirements, such as the desired sensitivity and the presence of other functional groups. gcms.czmdpi.com
Table 1: Common Derivatization Reagents for GC Analysis of Amino and Sulfonic Acid Groups
| Derivatization Method | Reagent | Target Functional Group(s) | Resulting Derivative | Key Advantages |
|---|---|---|---|---|
| Silylation | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Amino, Sulfonic Acid | TBDMS ether/amine | Forms stable derivatives, characteristic mass spectra. mdpi.com |
| Acylation | Trifluoroacetic anhydride (TFAA) | Amino | Trifluoroacetamide | Stable derivatives, enhances ECD response. libretexts.orggcms.cz |
| Alkylation | Trimethyl sulfonium hydroxide (TMSH) | Sulfonic Acid | Methyl ester | Enables automated online derivatization, improves reproducibility. nih.gov |
Capillary Electrophoresis (CE)
Capillary electrophoresis (CE) offers a powerful alternative to liquid and gas chromatography for the analysis of charged species like 5-Benzothiazolesulfonic acid, 2-amino-. Its high separation efficiency, short analysis times, and minimal sample and reagent consumption make it a valuable technique. nih.govdiva-portal.org The inherent charge of the sulfonic acid and amino groups allows for direct analysis by CE, separating ions based on their electrophoretic mobility in an electric field.
A study on the chiral separation of benzothiazole derivatives of leucine (B10760876) and phenylalanine demonstrated the utility of capillary zone electrophoresis (CZE). nih.gov While not the exact subject compound, this research highlights the applicability of CE to this class of molecules. In that study, a dual cyclodextrin (B1172386) system was employed in the background electrolyte to achieve enantiomeric resolution. nih.gov For the analysis of 5-Benzothiazolesulfonic acid, 2-amino-, similar CZE methods could be developed.
Key parameters in developing a CE method include:
Background Electrolyte (BGE): The composition, pH, and concentration of the BGE are critical for achieving optimal separation. Phosphate or borate (B1201080) buffers are commonly used. nih.govscispace.com The pH of the BGE will determine the net charge of the analyte and the magnitude of the electroosmotic flow (EOF).
Capillary: Fused-silica capillaries are standard. nih.govscispace.com The inner surface can be modified to control the EOF or reduce analyte-wall interactions. nih.gov
Applied Voltage: Higher voltages generally lead to faster separations, but can generate Joule heating, which may affect resolution. nih.gov
Detection: UV-Vis detection is common for aromatic compounds like benzothiazoles. diva-portal.orgcreative-proteomics.com To enhance sensitivity, derivatization with a chromophoric or fluorophoric tag can be performed prior to CE analysis. scispace.com Other detection methods include mass spectrometry (CE-MS) for definitive identification and electrochemical detection (CE-EC) for sensitive quantification of electroactive species. creative-proteomics.com
Table 2: Capillary Electrophoresis Parameters for Analysis of Benzothiazole Derivatives
| Parameter | Typical Conditions | Purpose | Reference |
|---|---|---|---|
| Separation Mode | Capillary Zone Electrophoresis (CZE) | Separation based on charge-to-size ratio. | nih.gov |
| Background Electrolyte | Phosphate or Borate Buffer | Controls pH and ionic strength, influencing mobility. | nih.govscispace.com |
| Chiral Selector (if needed) | Cyclodextrins (e.g., β-CD, HP-β-CD) | Enantiomeric separation of chiral derivatives. | nih.gov |
| Applied Voltage | 15-30 kV | Drives the electrophoretic separation. | nih.govscispace.com |
| Detection | UV-Vis (e.g., 254 nm) | Quantifies the analyte based on light absorbance. | diva-portal.org |
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray diffraction (XRD) is the definitive technique for determining the precise three-dimensional atomic arrangement of a crystalline solid. For a compound like 5-Benzothiazolesulfonic acid, 2-amino-, single-crystal XRD analysis would provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and conformational details. This information is invaluable for confirming its chemical identity and understanding its intermolecular interactions in the solid state, such as hydrogen bonding patterns involving the amino and sulfonic acid groups.
The process of solid-state structure determination by XRD involves:
Crystal Growth: Growing a high-quality single crystal of the compound is the first and often most challenging step.
Data Collection: The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell, from which the atomic positions are determined. This initial model is then refined to best fit the experimental data.
The resulting structural data provides fundamental insights into the molecule's stereochemistry and solid-state packing.
Electrochemical Methods for Detection and Characterization
Electrochemical methods offer a highly sensitive and often cost-effective approach for the analysis of electroactive compounds. The 2-aminobenzothiazole (B30445) moiety is known to be electrochemically active, meaning it can be oxidized or reduced at an electrode surface. arabjchem.orgresearchgate.net This property can be exploited for both quantitative detection and the characterization of its redox properties.
Cyclic voltammetry (CV) is a fundamental electrochemical technique used to probe the redox behavior of a compound. Studies on the electrochemical oxidation of 2-aminobenzothiazole have shown that it undergoes oxidation at a platinum electrode. researchgate.net The process typically involves the removal of an electron from the nitrogen atom of the amino group to form a radical cation. researchgate.net This initial step can be followed by polymerization reactions to form a conductive polymer film on the electrode surface. arabjchem.orgresearchgate.net
By applying techniques like differential pulse voltammetry (DPV) or square wave voltammetry (SWV), very low detection limits can be achieved for the quantitative analysis of 5-Benzothiazolesulfonic acid, 2-amino-. These methods are particularly useful for detecting trace amounts of the compound in various matrices. The development of an electrochemical sensor for this analyte would typically involve optimizing parameters such as:
Working Electrode Material: Glassy carbon, platinum, or gold electrodes are common choices. The electrode surface can also be chemically modified to enhance sensitivity and selectivity. nih.govnih.gov
Supporting Electrolyte: The pH and composition of the electrolyte solution can significantly influence the electrochemical response.
Potential Waveform: The specific voltammetric technique and its associated parameters (e.g., pulse height, scan rate) are optimized to maximize the signal-to-noise ratio.
The electrochemical behavior is often dependent on the pH of the solution, as proton transfer can be involved in the redox process. The relationship between the peak potential and pH can provide valuable information about the number of protons and electrons involved in the electrochemical reaction. nih.gov
Future Research Directions and Emerging Trends for 5 Benzothiazolesulfonic Acid, 2 Amino
Exploration of Catalytic Transformations
The unique molecular structure of 2-amino-5-benzothiazolesulfonic acid, featuring both acidic (sulfonic acid) and basic (amino) functional groups, makes it an intriguing candidate for catalytic applications. Future research will likely focus on harnessing these properties to catalyze a variety of organic reactions.
Potential catalytic applications to be explored include:
Esterification and Transesterification: The sulfonic acid group can act as a solid acid catalyst in these reactions, which are crucial in biofuel production.
Condensation Reactions: The compound's acidic and basic sites could work in concert to catalyze condensation reactions, such as the synthesis of benzimidazoles and other heterocyclic compounds.
Multicomponent Reactions: The bifunctional nature of the molecule could be advantageous in catalyzing multicomponent reactions, where multiple reactants combine in a single step to form a complex product.
The development of catalysts based on 2-amino-5-benzothiazolesulfonic acid could offer a more sustainable alternative to currently used homogeneous catalysts, as they can be more easily separated from the reaction mixture and potentially reused.
Advanced Materials Science Applications
The inherent properties of 2-amino-5-benzothiazolesulfonic acid, such as its aromatic structure and functional groups, make it a promising building block for the creation of advanced materials with tailored properties.
Future research in this area is expected to focus on:
Polymer Synthesis: Incorporation of the 2-amino-5-benzothiazolesulfonic acid moiety into polymer backbones could lead to the development of novel materials with enhanced thermal stability, conductivity, or ion-exchange capabilities. Research into polymers derived from amino acids suggests potential for creating biocompatible and biodegradable materials. nih.govwhiterose.ac.ukmdpi.com
Conducting Polymers: The conjugated π-system of the benzothiazole (B30560) ring suggests that polymers containing this unit could exhibit interesting electronic properties, making them suitable for applications in organic electronics.
Membranes for Fuel Cells: The sulfonic acid group is a key component in proton-exchange membranes used in fuel cells. Materials incorporating 2-amino-5-benzothiazolesulfonic acid could offer improved performance and stability.
Fluorescent Materials: Benzothiazole derivatives are known to exhibit fluorescence. beilstein-journals.org Future work could explore the development of fluorescent polymers and sensors based on 2-amino-5-benzothiazolesulfonic acid for applications in bioimaging and chemical sensing.
Deeper Insight into Reaction Mechanisms via Advanced Computational Tools
Advanced computational tools, particularly Density Functional Theory (DFT), are becoming increasingly indispensable in chemical research. For 2-amino-5-benzothiazolesulfonic acid, these tools can provide profound insights into reaction mechanisms, molecular properties, and the design of new catalysts and materials. nih.govnih.gov
Future computational studies are likely to focus on:
Elucidating Reaction Pathways: DFT calculations can map out the energy profiles of different reaction pathways, helping to identify the most favorable routes for synthesis and catalytic transformations. mdpi.com This can aid in optimizing reaction conditions to improve yields and selectivity.
Understanding Catalytic Activity: Computational modeling can be used to study the interaction of 2-amino-5-benzothiazolesulfonic acid with substrates at the molecular level, providing a deeper understanding of its catalytic activity.
Predicting Material Properties: DFT can be employed to predict the electronic, optical, and mechanical properties of polymers and other materials derived from 2-amino-5-benzothiazolesulfonic acid, guiding the design of new materials with desired functionalities. mdpi.com
Investigating Stereospecificity: For reactions where stereochemistry is important, computational methods can help to understand and predict the stereochemical outcome. researchgate.net
Environmental and Green Chemistry Aspects of Production and Use
In line with the growing emphasis on sustainable chemistry, future research on 2-amino-5-benzothiazolesulfonic acid will increasingly focus on its environmental footprint. researchgate.net The principles of green chemistry will guide the development of cleaner production processes and more environmentally friendly applications. mdpi.com
Key research directions in this area include:
Development of Greener Synthetic Routes: As mentioned in section 8.1, a major focus will be on developing synthetic methods that use less hazardous solvents, reduce energy consumption, and minimize waste generation. beilstein-journals.org
Biodegradability Studies: Assessing the biodegradability of 2-amino-5-benzothiazolesulfonic acid and its derivatives is crucial to understand their environmental fate and persistence.
Toxicity Assessment: Evaluating the potential toxicity of the compound and its byproducts to aquatic life and other organisms is essential for a comprehensive environmental risk assessment.
Life Cycle Analysis: A complete life cycle analysis of the production, use, and disposal of 2-amino-5-benzothiazolesulfonic acid will provide a holistic view of its environmental impact.
Integration into Supramolecular Architectures
The ability of 2-amino-5-benzothiazolesulfonic acid to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an excellent candidate for the construction of complex supramolecular architectures.
Future research in this domain will likely explore:
Self-Assembly Studies: Investigating the self-assembly behavior of 2-amino-5-benzothiazolesulfonic acid in different solvents and conditions could lead to the formation of novel supramolecular structures like gels, liquid crystals, and nanofibers. The presence of both a hydrogen bond donor (amino group) and acceptor (sulfonic acid group) is particularly conducive to forming robust hydrogen-bonded networks. beilstein-journals.orgnih.govnih.govresearchgate.net
Metal-Organic Frameworks (MOFs): The amino and sulfonic acid groups can act as ligands to coordinate with metal ions, enabling the construction of MOFs. mdpi.comnih.govelsevierpure.comresearchgate.netekb.eg These porous materials have potential applications in gas storage, separation, and catalysis.
Host-Guest Chemistry: The benzothiazole core can act as a host for various guest molecules, leading to the development of new sensors and molecular recognition systems.
Crystal Engineering: By understanding and controlling the intermolecular interactions, it may be possible to design and synthesize crystalline materials with specific structures and properties.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 2-amino-5-benzothiazolesulfonic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves cyclization of precursor molecules under controlled conditions. For example, 2-aminobenzothiazole derivatives are synthesized using acetic acid as a solvent, potassium thiocyanate (KSCN), and bromine (Br₂) at −5°C, followed by reflux with potassium hydroxide (KOH) to achieve ring closure without hydrolyzing sensitive functional groups . Optimization focuses on solvent choice, temperature control, and stoichiometric ratios to maximize yield (typically >70%).
Q. Which analytical techniques are most effective for characterizing 2-amino-5-benzothiazolesulfonic acid in complex matrices?
- Methodological Answer : Electrospray ionization mass spectrometry (ESI-MS) coupled with collision cross-section (CCS) measurements is critical for accurate mass and structural confirmation. For example, a CCS value of 138.5 Ų and molecular formula match (C₇H₅NO₃S₂) were used to identify related benzothiazole sulfonic acids in environmental samples . High-performance liquid chromatography (HPLC) with UV/Vis detection further aids in purity assessment.
Q. What safety protocols are essential when handling 2-amino-5-benzothiazolesulfonic acid in the laboratory?
- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and fume hoods, due to potential respiratory and skin irritation. Safety data sheets (SDS) for structurally similar compounds (e.g., 4,4'-diaminobiphenyl-2,2'-disulfonic acid) recommend avoiding inhalation and direct contact, with emergency eyewash stations accessible .
Q. How can researchers address challenges in achieving high-purity synthesis of this compound?
- Methodological Answer : Purification via recrystallization in ethanol-water mixtures or column chromatography (e.g., silica gel with ethyl acetate/hexane eluents) removes byproducts. Monitoring reaction progress with thin-layer chromatography (TLC) ensures intermediate purity before final sulfonation .
Advanced Research Questions
Q. How do substituents on the benzothiazole ring influence the electronic properties and reactivity of the sulfonic acid group?
- Methodological Answer : Computational studies using density functional theory (DFT) reveal that electron-withdrawing groups (e.g., −NO₂) increase sulfonic acid acidity, while methyl groups (e.g., in 2-amino-5-methylbenzenesulfonic acid) enhance lipophilicity (logP = 2.79) but reduce solubility . Experimental validation involves potentiometric titration and UV spectroscopy under varying pH conditions.
Q. What strategies resolve contradictions in reported spectral data (e.g., NMR, IR) for derivatives of this compound?
- Methodological Answer : Cross-referencing experimental data with computational predictions (e.g., Gaussian-based IR/NMR simulations) clarifies discrepancies. For example, 2D NMR (HSQC, HMBC) resolves ambiguous proton assignments in crowded aromatic regions, particularly for sulfonamide protons .
Q. How can stability and degradation pathways be systematically studied under varying environmental conditions?
- Methodological Answer : Accelerated stability testing at elevated temperatures (40–60°C) and pH gradients (2–12) identifies degradation products. For instance, basic conditions (pH >10) induce benzothiazole ring-opening, forming disulfide intermediates, monitored via LC-MS .
Q. What computational tools predict the biological activity of derivatives, such as enzyme inhibition or antioxidant potential?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates interactions with target proteins (e.g., tyrosinase or COX-2). Quantitative structure-activity relationship (QSAR) models, parameterized with experimental IC₅₀ values and descriptors like polar surface area (PSA = 80.39 Ų), guide rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
